3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHABODURGTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, a compound of interest in medicinal chemistry and drug discovery. Understanding the solubility of this indole derivative is paramount for its effective formulation, delivery, and bioavailability. This document is structured to provide a robust theoretical framework for predicting solubility, a detailed experimental protocol for its precise determination, and insights into the underlying physicochemical principles.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which is significantly influenced by its solubility. Poor solubility can lead to low absorption, erratic dosing, and ultimately, the failure of a promising compound in the development pipeline. This compound, with its complex heterocyclic structure, presents a unique solubility profile that necessitates a thorough investigation. This guide aims to equip researchers with the knowledge and practical methodology to accurately assess and understand its behavior in various organic solvents, thereby facilitating informed decisions in preclinical and formulation development.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the thermodynamic principle that the Gibbs free energy of the system is minimized at equilibrium. The dissolution process involves the disruption of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions.
The "Like Dissolves Like" Principle: A Guiding Heuristic
A fundamental concept in predicting solubility is the adage "like dissolves like".[1] This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. The structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Indole Ring: The bicyclic aromatic indole core is relatively nonpolar, contributing to solubility in less polar solvents.
-
Bromo Group: The bromine atom is electronegative, introducing a degree of polarity and potential for halogen bonding.
-
Oxopropanenitrile Moiety: The ketone and nitrile groups are highly polar and can act as hydrogen bond acceptors.
-
N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.
Based on this structure, it can be predicted that this compound will exhibit a degree of solubility in a range of organic solvents, with the highest solubility likely in polar aprotic solvents that can effectively solvate the polar functional groups without competing for hydrogen bonding with the N-H group.
Hansen Solubility Parameters (HSP): A More Quantitative Approach
For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed.[2][3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] A solute is predicted to be soluble in a solvent when their respective HSP values are similar. While the experimental determination of HSP for a novel compound requires extensive testing, predictive software can provide estimations. The principle remains that solvents with HSP values closer to that of this compound are more likely to be good solvents.
Experimental Determination of Equilibrium Solubility
To obtain accurate and reliable solubility data, a robust experimental protocol is essential. The following section details a comprehensive methodology based on the widely accepted shake-flask method, incorporating principles of Good Laboratory Practice (GLP).[4][5]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher) covering a spectrum of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, acetonitrile, methanol, ethanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. The time required to reach equilibrium can vary and should be determined empirically by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[7][8]
-
HPLC Method: A reverse-phase C18 column is often suitable for indole derivatives. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. Detection should be performed at a wavelength where the compound exhibits maximum absorbance.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined from this curve.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the experimental protocol should include self-validating checks:[9]
-
Confirmation of Equilibrium: As mentioned, sampling at multiple time points is crucial to confirm that a true equilibrium has been reached.
-
Solid Phase Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation during the experiment.
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.[9]
Predicted Solubility Profile and Data Presentation
While experimental data is the gold standard, a predicted solubility profile based on the principles outlined in Section 2 can guide solvent selection for various applications.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Very Low | Nonpolar solvent, poor interaction with polar functional groups. |
| Toluene | 2.4 | Low | Aromatic, but still largely nonpolar. |
| Dichloromethane | 3.1 | Moderate | Can interact with polar groups but is not a hydrogen bond donor or acceptor. |
| Ethyl Acetate | 4.4 | Moderate to High | Polar aprotic solvent, can act as a hydrogen bond acceptor. |
| Acetone | 5.1 | High | Polar aprotic solvent, effective at solvating polar groups. |
| Acetonitrile | 5.8 | High | Highly polar aprotic solvent. |
| Ethanol | 4.3 | Moderate | Polar protic solvent, can hydrogen bond with the solute, but self-association may hinder solvation. |
| Methanol | 5.1 | Moderate to High | Similar to ethanol, but more polar. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent hydrogen bond acceptor. |
Note: This table presents predicted solubility based on theoretical principles. Experimental verification is required for precise values.
Logical Relationships in Solubility
The interplay between solute and solvent properties determines the extent of solubility. The following diagram visualizes this relationship.
Caption: Key factors influencing the solubility of an organic compound in a given solvent.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By understanding the principles of solute-solvent interactions and employing a robust, self-validating experimental protocol, researchers can generate high-quality solubility data. This information is crucial for advancing the development of this and other promising indole derivatives in the pharmaceutical pipeline.
References
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Editorial. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 335–337. [Link][10]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link][11]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link][12]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 47(3), 582–588. [Link][6]
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Feu, F., Le Lirzin, Y., & Hubert, P. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of pharmaceutical and biomedical analysis, 70, 148–157. [Link][9]
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Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link][4]
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Pereira, V., Cacho, J. I., & Marques, J. C. (2012). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of separation science, 35(21), 2966–2975. [Link][7]
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Kumar, A., & Singh, R. (2017). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 2(4). [Link][8]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link][2]
-
Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press. [Link][3]
-
U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. [Link][13]
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide presents a comprehensive, multi-faceted in silico workflow to predict the bioactivity of a novel compound, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile. As this molecule is not extensively characterized in public databases, this document serves as a practical blueprint for researchers engaged in the early-stage discovery of new chemical entities (NCEs). We will navigate from fundamental physicochemical and ADMET profiling to advanced target-based and ligand-based predictive modeling, including molecular docking and pharmacophore analysis. The causality behind each methodological choice is explained, providing a self-validating framework for computational drug discovery professionals.
Introduction: The Rationale for Predictive Modeling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate NCEs before committing significant resources to chemical synthesis and biological testing.[3][4] This approach allows for the prioritization of candidates with the highest probability of success by predicting their biological activity, pharmacokinetic properties, and potential toxicity.[5][6]
The subject of our investigation, this compound, features a 5-bromo-indole core. Brominated indoles, often found in marine natural products, are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The indole ring itself is a privileged scaffold, frequently interacting with key biological targets such as kinases, tubulin, and components of the p53 pathway.[9][10] This guide establishes a systematic workflow to hypothesize and computationally validate the potential therapeutic applications of this novel compound.
The Computational Workflow: A Multi-Pillar Approach
Our predictive strategy is built on a logical progression of computational analyses, ensuring that each step informs the next. This workflow is designed to build a comprehensive profile of the NCE, from its fundamental drug-like properties to its specific molecular interactions.
Caption: Overall in silico workflow for bioactivity prediction.
Phase 1: Foundational Analysis
Compound Definition and Physicochemical Profiling
The first step is to define the molecule's structure and calculate its fundamental properties. The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is N#CC(C(=O)C1=CNC2=CC=C(Br)C=C12). This structure is used as the input for various computational tools.
Protocol 1: Physicochemical and ADMET Property Prediction
-
Tool Selection: Utilize a comprehensive, freely available web server such as ADMETlab 2.0 or SwissADME .[11] These platforms provide robust predictions for a wide array of properties.
-
Input: Submit the compound's SMILES string to the server.
-
Analysis - Lipinski's Rule of Five: Assess the compound's potential for oral bioavailability. This rule evaluates:
-
Molecular Weight (MW) ≤ 500 g/mol
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10 A compound is considered drug-like if it violates no more than one of these rules.
-
-
Analysis - ADMET Properties: Evaluate key pharmacokinetic and toxicity parameters.[12]
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4). Predicting interactions with metabolizing enzymes is crucial to avoid adverse drug-drug interactions.[13]
-
Excretion: Predicted clearance rate.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
Predicted Physicochemical and ADMET Data
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Formula | C11H6BrN3O | - |
| Molecular Weight | 276.09 g/mol | Complies with Lipinski's Rule (<500) | |
| LogP | 1.85 | Complies with Lipinski's Rule (<5) | |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) | |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Unlikely to cause CNS side effects | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| CYP3A4 Inhibitor | No | Lower risk of metabolic interactions | |
| Druglikeness | Lipinski Violations | 0 | Excellent oral bioavailability predicted |
| Toxicity | AMES Toxicity | Non-mutagenic | Favorable safety profile |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Note: These values are hypothetical predictions generated for illustrative purposes based on the compound's structure.
Phase 2: Hypothesis Generation - Identifying Potential Targets
The indole scaffold is known to interact with a multitude of protein targets.[1][9] Our goal is to narrow this down to the most probable candidates for our specific compound.
-
Kinases: The indole ring is a common feature in ATP-competitive kinase inhibitors. Given the prevalence of indole-based compounds in oncology, kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are high-priority targets.[2]
-
Tubulin: Indole derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule polymerization and leading to mitotic arrest.[10] This is a well-established mechanism for anticancer agents.
-
Other Targets: Brominated indoles have also shown activity as anti-inflammatory and antimicrobial agents, suggesting targets like cyclooxygenase (COX) enzymes or bacterial enzymes could also be relevant.[7][8]
Based on this analysis, we will prioritize VEGFR-2 as our primary target for the molecular docking study due to its strong relevance in cancer therapy and the established history of indole-based inhibitors.
Phase 3: Mechanistic Validation
Target-Based Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[14] A lower binding energy indicates a more stable and favorable interaction.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines the conceptual steps for docking our compound into the ATP-binding site of VEGFR-2.[15][16]
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB) (e.g., PDB ID: 4ASD, complexed with a known inhibitor).
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential components such as water molecules, co-factors, and the original ligand.[17]
-
Add polar hydrogens and assign partial charges to the protein atoms. This step is critical for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in the required PDBQT format for AutoDock.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel.
-
Minimize the ligand's energy to obtain a stable, low-energy conformation.
-
Define rotatable bonds and save the ligand in the PDBQT format.
-
-
Docking Simulation:
-
Define the "grid box" or search space. This is a three-dimensional box centered on the known active site of the target protein. The coordinates are typically determined from the position of a co-crystallized ligand.
-
Execute the docking simulation using AutoDock Vina. The program will systematically sample different conformations (poses) of the ligand within the grid box and score them.[14]
-
-
Results Analysis:
-
Binding Affinity: The primary output is a table of binding energies (in kcal/mol) for the top-ranked poses. A value of -7.0 kcal/mol or lower is generally considered a strong interaction.
-
Pose Visualization: Analyze the 3D orientation of the top-ranked pose within the active site. Look for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with critical amino acid residues.
-
Predicted Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 4ASD | -8.9 | Cys919, Asp1046, Glu885 |
Note: These are hypothetical results for demonstration.
The predicted binding affinity of -8.9 kcal/mol suggests a strong and stable interaction between the compound and the ATP-binding pocket of VEGFR-2. Analysis of the binding pose would likely reveal that the indole nitrogen acts as a hydrogen bond donor, while the oxopropanenitrile group forms interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Ligand-Based Prediction: Pharmacophore Modeling
Pharmacophore modeling is used when a target's 3D structure is unknown or to screen for compounds with similar activity profiles.[18][19] It identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active.[20]
Caption: Workflow for ligand-based pharmacophore modeling.
Protocol 3: Pharmacophore Hypothesis and Screening
-
Model Building:
-
Select a set of at least 5-10 structurally diverse compounds known to be active against the target of interest (e.g., known VEGFR-2 inhibitors).
-
Use software like Pharmit or LigandScout to align the molecules and generate a consensus pharmacophore model that captures the shared chemical features essential for activity.
-
-
Screening:
-
Map our novel compound onto the generated pharmacophore model.
-
A successful "fit" indicates that our compound possesses the necessary features in the correct spatial arrangement to be active at that target. This result serves as a powerful cross-validation of the molecular docking predictions.
-
Synthesis of Findings and Future Directions
The multi-faceted in silico analysis provides a robust, data-driven hypothesis for the bioactivity of this compound:
-
Primary Hypothesis: The compound is a promising anticancer agent that likely functions as a VEGFR-2 kinase inhibitor .
-
Supporting Evidence:
-
Druglikeness: The molecule exhibits excellent physicochemical properties for an oral drug, with no predicted violations of Lipinski's Rule of Five.
-
Favorable ADMET: The compound has a favorable predicted safety profile, with low risks of mutagenicity and cardiotoxicity. A potential for CYP2D6 inhibition warrants further investigation.
-
Strong Target Affinity: Molecular docking predicts a high-affinity interaction with the ATP-binding site of VEGFR-2, consistent with the binding mode of known inhibitors.
-
Pharmacophore Consistency: The compound is predicted to fit a pharmacophore model generated from known kinase inhibitors, corroborating the target-based findings.
-
Self-Validation and Next Steps:
The trustworthiness of this prediction lies in the convergence of multiple, independent computational methods. The favorable ADMET profile validates its potential as a drug, while the strong agreement between target-based (docking) and ligand-based (pharmacophore) models validates its proposed mechanism of action.
The crucial next steps involve experimental validation:
-
Chemical Synthesis: Synthesize the compound for biological testing.
-
In Vitro Kinase Assay: Test the compound's ability to inhibit VEGFR-2 enzymatic activity to determine its IC50 value.
-
Cell-Based Assays: Evaluate its anti-proliferative effects on cancer cell lines that are dependent on VEGFR-2 signaling (e.g., HUVEC cells).
-
ADME/Tox Assays: Experimentally verify key predictions, such as CYP inhibition and cytotoxicity.
Conclusion
This guide has detailed a rigorous and logical in silico workflow for predicting the bioactivity of a novel chemical entity, this compound. By integrating ADMET profiling, target-based molecular docking, and ligand-based pharmacophore analysis, we have constructed a well-supported hypothesis that this compound is a viable candidate for development as an orally bioavailable anticancer agent targeting VEGFR-2. This systematic approach exemplifies how computational tools can effectively guide and accelerate modern drug discovery, enabling researchers to make informed decisions and focus resources on the most promising molecules.
References
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Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile in Solution
Welcome to the technical support center for 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a molecule of interest in medicinal chemistry and drug discovery due to its indole scaffold, a privileged structure in many biologically active compounds.[1] However, its chemical architecture, featuring a brominated indole ring and a reactive β-ketonitrile side chain, presents unique stability challenges in solution. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I'm observing a change in the color of my stock solution of this compound over time. What could be the cause?
A1: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation of indole-containing compounds. The indole ring is electron-rich and susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[2] This oxidative process can lead to the formation of colored oligomeric or polymeric byproducts. The initial step in the aerobic degradation of indole often involves hydroxylation of the pyrrole ring to form intermediates like indoxyl, which can be further oxidized.[3][4]
Q2: My compound seems to be losing potency in my biological assays. Could this be related to its stability in my aqueous assay buffer?
A2: Absolutely. The loss of potency is a strong indication of compound degradation. The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer.[5][6] The β-ketonitrile functional group is susceptible to hydrolysis under both acidic and basic conditions. Alkaline pH, in particular, can significantly accelerate the rate of hydrolysis.[7] This can lead to the cleavage of the side chain, rendering the molecule inactive in your assay.
Q3: I've noticed a precipitate forming in my DMSO stock solution upon storage. What is happening?
A3: While DMSO is a common solvent for solubilizing compounds for screening, long-term storage can sometimes be problematic. The precipitate you are observing could be due to several factors:
-
Limited Solubility: The compound may have limited long-term stability at the concentration of your stock solution, leading to crystallization or precipitation over time.
-
Degradation Product: The precipitate could be a less soluble degradation product. Some indole derivatives are known to undergo self-condensation reactions, especially at elevated temperatures.[4]
-
Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of the β-ketonitrile side chain, potentially leading to the formation of a less soluble carboxylic acid or amide derivative.
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Rapid color change in solution | Oxidative degradation of the indole ring. | 1. Use Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions. 2. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 3. Add Antioxidants: For aqueous buffers, consider the addition of antioxidants like ascorbic acid or thiols, if compatible with your experiment. 4. Work at Low Temperatures: Prepare and handle solutions on ice whenever possible. |
| Loss of compound in aqueous buffer (confirmed by LC-MS) | Hydrolysis of the β-ketonitrile side chain. | 1. pH Optimization: Determine the optimal pH range for stability. For many compounds, a slightly acidic pH (4-6) is preferable to neutral or alkaline conditions.[6] 2. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from a solid stock immediately before use. 3. Limit Time in Aqueous Buffer: Minimize the incubation time of the compound in aqueous buffers. |
| Formation of unknown peaks in chromatogram | Multiple degradation pathways (oxidation, hydrolysis). | 1. Forced Degradation Study: Conduct a forced degradation study by exposing the compound to acidic, basic, oxidative, and photolytic stress. This will help identify the major degradation products and the conditions that promote their formation. 2. Use High-Purity Solvents: Ensure that all solvents are of high purity and free from contaminants that could catalyze degradation. |
| Inconsistent results between experiments | Inconsistent handling and storage of solutions. | 1. Standardize Protocols: Establish and adhere to strict, standardized protocols for solution preparation, storage, and handling. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
In-Depth Technical Insights: The Chemistry of Degradation
To effectively troubleshoot stability issues, it is crucial to understand the underlying chemical mechanisms.
Oxidative Degradation of the Indole Ring
The indole nucleus is prone to oxidation, particularly at the C2 and C3 positions of the pyrrole ring. The presence of the electron-withdrawing bromo substituent at the C5 position can influence the electron density of the ring and potentially affect its susceptibility to oxidation. A plausible oxidative degradation pathway is initiated by the formation of an indoxyl intermediate, which can then be further oxidized to isatin and subsequent ring-opened products.[8]
Caption: Hypothetical Oxidative Degradation Pathway.
Hydrolysis of the β-Ketonitrile Side Chain
The β-ketonitrile moiety is susceptible to hydrolysis, which can proceed through two main pathways depending on the pH:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, and the ketone may also be involved in reactions.
-
Base-Catalyzed Hydrolysis: In basic media, the methylene protons adjacent to the carbonyl and nitrile groups are acidic and can be abstracted, potentially leading to retro-Claisen type reactions or hydrolysis of the nitrile to a carboxylate.
Caption: Potential Hydrolysis Pathways.
Experimental Protocols
Protocol 1: Assessment of pH Stability
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution.
-
HPLC system with a UV detector.
Procedure:
-
Prepare a concentrated stock solution of the compound in ACN.
-
In separate amber vials, dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC to obtain the initial peak area.
-
Store the vials at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots from each vial onto the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.
Protocol 2: Photostability Assessment
Objective: To evaluate the impact of light exposure on the stability of the compound.
Materials:
-
This compound
-
A suitable solvent (e.g., ACN or methanol).
-
Clear and amber vials.
-
A photostability chamber or a controlled light source.
-
HPLC system with a UV detector.
Procedure:
-
Prepare a solution of the compound in the chosen solvent.
-
Divide the solution into two sets of vials: one clear (exposed to light) and one amber (protected from light).
-
Place the clear vials in a photostability chamber under controlled light conditions (e.g., ICH Q1B option 2). The amber vials serve as the dark control.
-
At t=0 and subsequent time points, analyze samples from both sets of vials by HPLC.
-
Compare the chromatograms of the light-exposed samples to the dark controls to assess the extent of photodegradation.
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways involving both the indole ring and the β-ketonitrile side chain, researchers can implement appropriate handling and storage procedures. This technical support guide provides a framework for identifying, troubleshooting, and mitigating stability issues, thereby ensuring the integrity of your valuable research and development efforts.
References
-
Arora, J., et al. (2015). Microbial degradation of indole and its derivatives. Journal of Chemistry, 2015, 129159. Available at: [Link]
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. Available at: [Link]
- Madsen, E. L., & Bollag, J. M. (1989). Degradation of indole by a denitrifying microbial community. Applied and Environmental Microbiology, 55(12), 3179–3183.
- de Sá Alves, F., et al. (2009). Indole and its derivatives: a review on their biological activities. Current Bioactive Compounds, 5(2), 116-135.
- Pardeshi, P., & Singh, R. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Mackie, R. K., & Smith, D. M. (1982). Guidebook to Organic Synthesis. Longman.
-
Kiyokawa, K., et al. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(63), 38435-38451. Available at: [Link]
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Gálico, D. A., et al. (2011). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 1002(1-3), 54-59.
-
Szychowski, J., et al. (2024). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Biological Chemistry, 405(5), 465-476. Available at: [Link]
- Jakopčić, K., et al. (1976). On the keto-enol tautomerism of some β-keto-γ-lactones. Journal of Organic Chemistry, 41(14), 2393-2396.
-
Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. Available at: [Link]
- Al-Majidi, S. M. (2018). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 5(7), 45-50.
-
Wikipedia. (2024). Psilocin. Available at: [Link]
-
Oszczapowicz, I., & Oszczapowicz, J. (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 21(11), 1469. Available at: [Link]
-
Wang, F., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 635-641. Available at: [Link]
-
Wikipedia. (2024). Indole. Available at: [Link]
-
Utah State University. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Available at: [Link]
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
Technical Support Center: Scaling Up the Synthesis of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and successfully execute this procedure in your laboratory.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of the bromo and oxopropanenitrile moieties provides a versatile handle for further chemical modifications.[1] The most common and direct route to this compound is through the Friedel-Crafts acylation of 5-bromo-1H-indole with a suitable acylating agent derived from cyanoacetic acid.[2]
This guide will focus on a robust and scalable two-step process: the formation of an activated acylating agent from cyanoacetic acid, followed by its reaction with 5-bromo-1H-indole. We will delve into the critical parameters of this synthesis, potential pitfalls, and strategies for optimization and troubleshooting.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. A common approach involves the in-situ formation of cyanoacetyl chloride from cyanoacetic acid and a chlorinating agent like thionyl chloride, followed by the acylation of 5-bromo-1H-indole.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate safety and engineering controls.
Materials and Reagents:
-
5-Bromo-1H-indole
-
Cyanoacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Step 1: Preparation of Cyanoacetyl Chloride (in situ)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add cyanoacetic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Allow the mixture to cool to room temperature. The resulting solution of cyanoacetyl chloride in excess thionyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation of 5-Bromo-1H-indole
-
In a separate, larger, flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add the freshly prepared cyanoacetyl chloride solution from Step 1 dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete formation of cyanoacetyl chloride. | - Ensure thionyl chloride is fresh and not decomposed. - Extend the reflux time in Step 1 to ensure complete conversion. |
| Inactive Lewis acid. | - Use freshly opened or properly stored anhydrous aluminum chloride. Exposure to moisture will deactivate it. | |
| Poor electrophilicity of the acylating agent. | - Consider using a more reactive acylating agent, such as oxalyl chloride with a catalytic amount of DMF, to form the acid chloride from cyanoacetic acid under milder conditions. | |
| Deactivation of the indole nucleus. | - The indole nitrogen can be deprotonated by a strong base, but under acidic Friedel-Crafts conditions, protonation of the indole nitrogen can occur, deactivating the ring towards electrophilic substitution. Ensure the stoichiometry of the Lewis acid is optimized. | |
| Formation of Multiple Byproducts | Diacylation of the indole. | - While acylation at the C3 position is generally favored, over-acylation at the nitrogen is possible.[3] Using a slight excess of the indole relative to the acylating agent can minimize this. |
| Polymerization of the indole. | - Indoles can be unstable under strongly acidic conditions.[4] Maintain low temperatures during the addition of reagents and consider using a milder Lewis acid. | |
| Self-condensation of the product. | - The product, a β-ketonitrile, can potentially undergo self-condensation.[5] Prompt work-up and purification after the reaction is complete are recommended. | |
| Difficulty in Product Purification | Product is a dark, tarry substance. | - This often indicates polymerization or decomposition. Re-evaluate the reaction temperature and the rate of addition of reagents. A slower addition at a lower temperature can mitigate this. |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for chromatography. A gradient elution from low to high polarity is often effective. - Consider a pre-purification step, such as trituration with a non-polar solvent like diethyl ether, to remove some impurities before chromatography. | |
| Scale-up Issues | Poor heat dissipation leading to side reactions. | - For larger scale reactions, use a jacketed reactor with controlled cooling. The rate of addition of reagents should be carefully controlled to manage the exotherm. |
| Inefficient mixing. | - Use an overhead mechanical stirrer for larger volumes to ensure homogeneous mixing of the reaction slurry. | |
| Difficult work-up. | - The quenching step can be highly exothermic. Add the reaction mixture to the ice/HCl mixture slowly and with vigorous stirring. Ensure adequate ventilation. |
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of the indole the primary site of acylation?
A: The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic position, making it highly susceptible to electrophilic aromatic substitution.[1]
Q2: Can I use a different Lewis acid for the Friedel-Crafts reaction?
A: Yes, other Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) can be used. The reactivity and selectivity may vary, and optimization of the reaction conditions would be necessary. Aluminum chloride is often chosen for its high activity and cost-effectiveness.
Q3: Is it necessary to use anhydrous conditions?
A: Absolutely. Friedel-Crafts reactions are highly sensitive to moisture. Water will react with and deactivate both the thionyl chloride and the aluminum chloride, leading to a failed reaction. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
A: this compound can be sensitive to light, air, and heat. Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
Q5: What are the key safety precautions for this synthesis?
A:
-
Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum chloride is a corrosive solid that reacts exothermically with water. Avoid inhalation of the dust and contact with skin.
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood and with adequate cooling.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
-
ResearchGate. (2014). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]
-
National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University.
- Supporting Inform
-
RSC Publishing. (2023). Recent advances in the synthesis of indoles and their applications. [Link]
-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
ResearchGate. (2025). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. [Link]
-
National Institutes of Health. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
-
Pearson. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
SpringerLink. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]
-
EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. [Link]
-
ResearchGate. (2005). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
-
National Institutes of Health. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. [Link]
- Google Patents. (n.d.).
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, a compound of interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active molecules. We will explore the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a detailed experimental protocol and a comparative look at other analytical techniques. Our focus is not just on the data itself, but on the rationale behind the analytical choices and the interpretation of the results.
Introduction to the Structural Analysis of Indole Derivatives
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of various substituents, such as the bromo, oxopropanenitrile groups in this compound, can significantly influence its biological activity. Therefore, precise and reliable analytical techniques are paramount to confirm the identity and purity of such molecules. NMR and mass spectrometry are powerful, complementary techniques that provide detailed information about the molecular structure and connectivity.
Predicted NMR and Mass Spectrometry Data
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts (δ) in ppm are summarized below. These predictions are based on data for similar structures and the known effects of substituents on the indole ring.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| N-H | ~12.0 | br s | Indole N-H |
| H-2 | ~8.5 | s | Indole C2-H |
| H-4 | ~8.2 | d | Indole C4-H |
| H-6 | ~7.5 | dd | Indole C6-H |
| H-7 | ~7.4 | d | Indole C7-H |
| CH₂ | ~4.0 | s | Methylene |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~182 | Carbonyl |
| C-7a | ~135 | Indole C7a |
| C-2 | ~134 | Indole C2 |
| C-3a | ~128 | Indole C3a |
| C-6 | ~126 | Indole C6 |
| C-4 | ~125 | Indole C4 |
| C-5 | ~116 | Indole C5 (C-Br) |
| CN | ~114 | Nitrile |
| C-7 | ~113 | Indole C7 |
| C-3 | ~112 | Indole C3 |
| CH₂ | ~30 | Methylene |
Causality of Chemical Shifts: The electron-withdrawing nature of the bromine atom at C-5 and the carbonyl group at C-3 will deshield adjacent protons and carbons, shifting their signals downfield. The N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For this compound (C₁₁H₇BrN₂O), the expected [M+H]⁺ ion would be observed.
| Ion | Calculated m/z |
| [M+H]⁺ | 262.9818 |
Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show a characteristic fragmentation pattern for the indole nucleus.[1] Key fragments would arise from the loss of the oxopropanenitrile side chain and cleavage of the indole ring.[1] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives to clearly observe the N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Employ a C18 column for chromatographic separation.
-
Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Set the electrospray ionization (ESI) source to positive ion mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).
-
(Optional) Perform tandem MS (MS/MS) on the parent ion to study its fragmentation pattern.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Analytical Workflow Diagram
Caption: Workflow for the spectroscopic analysis of this compound.
Comparison with Other Analytical Techniques
While NMR and MS are the gold standards for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| FT-IR Spectroscopy | Presence of functional groups (N-H, C=O, C≡N, C-Br, aromatic C-H).[2] | Rapid, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure and connectivity. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the conjugated indole system.[3][4] | Sensitive, can be used for quantification. | Broad absorption bands provide limited structural detail.[3] |
| X-ray Crystallography | Unambiguous 3D structure of the molecule in the solid state. | Provides the absolute structure, including stereochemistry. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Field-Proven Insights: For routine confirmation of identity and purity in a drug development setting, a combination of ¹H NMR and LC-MS is typically sufficient and efficient. FT-IR can be a quick and useful check for the presence of key functional groups, especially to monitor the progress of a synthesis. UV-Vis spectroscopy is more commonly employed for quantitative analysis (e.g., in dissolution or stability studies) once the compound's identity has been confirmed. X-ray crystallography, while providing the most detailed structural information, is often reserved for key compounds or when absolute stereochemistry needs to be determined.
Conclusion
The structural analysis of this compound relies on a synergistic approach, primarily utilizing NMR and mass spectrometry. By understanding the expected spectral features and employing robust experimental protocols, researchers can confidently confirm the structure and purity of this and related indole derivatives. The integration of complementary techniques like FT-IR and UV-Vis spectroscopy can further enrich the analytical dataset, providing a comprehensive characterization of the molecule. This guide serves as a practical framework for scientists engaged in the synthesis and analysis of novel chemical entities, ensuring data integrity and advancing the pace of drug discovery and development.
References
- BenchChem. Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Application Notes and Protocols.
-
ResearchGate. FT-IR spectrum of control indole. Available from: [Link]
- Supporting Information for a rel
-
ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. Available from: [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. Available from: [Link]
Sources
Unveiling the Enigmatic Mechanism of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile: A Comparative Guide to Confirming STAT3 Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with profound biological activities. Within this chemical space, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile emerges as a molecule of significant interest, bearing structural motifs reminiscent of known kinase inhibitors. This guide provides a comprehensive framework for elucidating its mechanism of action, with a central hypothesis pointing towards the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
This document is not a rigid protocol but a strategic guide. It is designed to empower researchers with the rationale behind experimental choices, enabling a thorough and self-validating investigation. We will explore a logical, stepwise approach to first, firmly establish the compound's interaction with the STAT3 pathway, and second, to benchmark its performance against established STAT3 inhibitors, providing a clear perspective on its potential therapeutic utility.
The Central Hypothesis: Targeting a Master Regulator of Cellular Fate
STAT3 is a critical transcription factor that plays a pivotal role in a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Its aberrant, constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[2][3] The core hypothesis of this guide is that this compound functions as a direct or indirect inhibitor of the STAT3 signaling cascade.
This hypothesis is predicated on the structural similarities of the compound to other known indole-based STAT3 inhibitors. The indole-3-glyoxamide core, for instance, is a known pharmacophore in the design of potent STAT3 inhibitors.[4][5] Our investigative journey will therefore be a systematic process of validating this hypothesis through a series of well-controlled, quantitative experiments.
A Phased Approach to Mechanistic Confirmation: An Experimental Workflow
To rigorously test our hypothesis, we propose a multi-phased experimental workflow. This workflow is designed to progress from broad, cell-based observations to specific, molecular-level interactions, ensuring a comprehensive understanding of the compound's mechanism.
Caption: Simplified STAT3 signaling pathway and potential points of inhibition.
Experimental Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
Objective: To directly measure the phosphorylation status of STAT3 at its key activation sites (Tyrosine 705 and Serine 727) following compound treatment.
Methodology:
-
Cell Treatment: Treat STAT3-active cancer cells (e.g., MDA-MB-231) with varying concentrations of this compound for a short duration (e.g., 2-6 hours).
-
Protein Extraction and Quantification: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for:
-
Phospho-STAT3 (Tyr705)
-
Phospho-STAT3 (Ser727)
-
Total STAT3 (as a loading control)
-
β-actin (as a loading control)
-
-
Densitometry: Quantify band intensities to determine the relative levels of phosphorylated STAT3.
Expected Outcome & Interpretation: A direct or indirect STAT3 inhibitor will cause a dose-dependent decrease in the levels of p-STAT3 (Tyr705) and/or p-STAT3 (Ser727), without significantly affecting the total STAT3 protein levels. This is a critical piece of evidence for target engagement.
Experimental Protocol 3: STAT3-Dependent Reporter Gene Assay
Objective: To assess the functional consequence of STAT3 inhibition by measuring its transcriptional activity.
Methodology:
-
Transfection: Transfect cells with a luciferase reporter plasmid containing a STAT3-responsive element in its promoter.
-
Treatment: Treat the transfected cells with the test compound and controls.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity, which is proportional to STAT3 transcriptional activity.
Expected Outcome & Interpretation: A compound that inhibits the STAT3 pathway will lead to a dose-dependent reduction in luciferase activity, confirming that the observed inhibition of phosphorylation translates to a functional downstream effect.
Phase 3: Pinpointing the Direct Interaction and Assessing Selectivity
The final phase of our investigation aims to determine if the compound directly binds to STAT3 and to assess its selectivity against other kinases.
Experimental Protocol 4: In Vitro Kinase Assay Panel
Objective: To evaluate the selectivity of the compound by screening it against a broad panel of protein kinases.
Methodology:
-
Kinase Panel: Utilize a commercial kinase profiling service to test the inhibitory activity of this compound against a large number of purified kinases at a fixed concentration (e.g., 10 µM).
-
Follow-up: For any kinases that show significant inhibition, perform dose-response assays to determine the IC50 values.
Expected Outcome & Interpretation: A highly selective STAT3 inhibitor will show potent inhibition of STAT3 (or its upstream activators like JAKs) with minimal off-target activity against other kinases. This is a crucial parameter for predicting potential side effects in a therapeutic context.
Experimental Protocol 5: Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the direct binding affinity and kinetics of the compound to purified STAT3 protein.
Methodology:
-
Immobilization: Immobilize purified recombinant STAT3 protein on an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip and measure the change in the refractive index, which is proportional to the binding.
-
Kinetic Analysis: Analyze the association and dissociation rates to determine the binding affinity (KD).
Expected Outcome & Interpretation: A direct binder will exhibit a concentration-dependent binding response, allowing for the calculation of a specific KD value. This provides definitive evidence of a direct interaction.
| Compound | Target | Binding Affinity (KD) |
| This compound | STAT3 | To be determined |
| S3I-201 (Positive Control) | STAT3 | ~20 µM |
| Negative Control Compound | STAT3 | No Binding |
Table 2: Expected format for comparative SPR data.
Comparative Analysis with Alternative STAT3 Inhibitors
To contextualize the performance of this compound, it is essential to compare its key characteristics with those of well-established STAT3 inhibitors.
| Feature | This compound | Stattic | S3I-201 |
| Mechanism of Action | Hypothesized to inhibit STAT3 phosphorylation/dimerization | Inhibits STAT3 activation and dimerization [6] | Binds to the STAT3 SH2 domain, preventing phosphorylation and dimerization [7] |
| Cellular Potency (IC50) | To be determined | Low µM range in various cancer cells | Low to mid µM range in cells with active STAT3 [8] |
| Selectivity | To be determined | Known to have some off-target effects | Shows some selectivity for STAT3 over STAT1 [7] |
| Direct Binding to STAT3 | To be determined | Yes | Yes |
Table 3: Comparative overview of STAT3 inhibitors.
Conclusion: A Roadmap to Mechanistic Clarity
This guide has outlined a systematic and logical approach to confirm the hypothesized mechanism of action of this compound as a STAT3 inhibitor. By progressing through the proposed experimental phases, researchers can build a robust and comprehensive data package that not only elucidates the compound's molecular mechanism but also provides a clear comparison with existing alternatives. The insights gained from this rigorous investigation will be invaluable for guiding future drug development efforts and ultimately, for realizing the therapeutic potential of this promising indole-based compound.
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data for Indole Derivatives
Introduction: The Imperative of Rigorous Statistical Analysis in Drug Discovery
In the quest to translate promising indole derivatives from the bench to the clinic, the rigor of our statistical analysis is as critical as the precision of our experimental techniques. This guide is designed for researchers, scientists, and drug development professionals who understand that robust data interpretation is the bedrock of scientific integrity and successful therapeutic development. We will move beyond a mere catalog of statistical tests, instead focusing on the causal reasoning behind the selection of appropriate analytical methods for the diverse biological data generated in the study of indole derivatives. Our goal is to empower you to not only choose the right test but to build a self-validating analytical framework that ensures the trustworthiness and reproducibility of your findings.[1][2]
This guide will provide an in-depth comparison of statistical methodologies applicable to common assays for indole derivatives, complete with step-by-step protocols, illustrative data, and visual workflows to illuminate the path from raw data to actionable insights.
Core Principles of Statistical Analysis in Preclinical Research
Before delving into specific assays, it's crucial to establish the foundational principles that govern sound statistical practice in preclinical studies. The decision to advance a compound is built upon these tenets:
-
Concurrent Design and Analysis Planning: The experimental design and the statistical analysis plan are inextricably linked. They must be developed in tandem to ensure that the study is adequately powered to answer the research question.[1]
-
Sample Size and Power: The number of subjects or replicates in a study is not arbitrary. It depends on the expected effect size, the variability of the outcome, and the desired statistical power to detect a true effect.[1]
-
Randomization and Blinding: To minimize bias, randomization in the allocation of treatments and blinding during data collection and analysis are essential.[1]
-
Addressing Multiple Comparisons: When comparing multiple groups or endpoints, it is imperative to use statistical methods that control for the increased risk of Type I errors (false positives), such as ANOVA, followed by appropriate post-hoc tests.[3][4][5]
Comparing Statistical Approaches for Key Biological Assays
Indole derivatives are evaluated across a wide spectrum of biological assays. The nature of the data generated by each assay dictates the appropriate statistical approach.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)
These assays are fundamental for assessing the effect of indole derivatives on cell proliferation and are often the first step in screening for anticancer or other therapeutic activities.[6][7][8][9]
A common scenario involves comparing the viability of cells treated with different concentrations of an indole derivative to an untreated control.
-
Student's t-test: This test is suitable for comparing the means of two groups (e.g., control vs. a single concentration of the indole derivative). However, performing multiple t-tests for comparisons between more than two groups inflates the probability of a Type I error.[3][5]
-
Analysis of Variance (ANOVA): When comparing the means of three or more groups (e.g., control and multiple concentrations of a compound), a one-way ANOVA is the preferred method.[4][5] It tests the null hypothesis that the means of all groups are equal. If the ANOVA yields a statistically significant result (p < 0.05), post-hoc tests (e.g., Dunnett's or Tukey's test) are used to identify which specific groups differ from each other.
The choice between a parametric test (like a t-test or ANOVA) and a non-parametric alternative hinges on the assumptions made about the data's distribution.[10]
-
Parametric Tests: Assume that the data are sampled from a population with a normal distribution and that the variances of the groups are equal.[10]
-
Non-parametric Tests: Are "distribution-free" and do not require the assumption of normality.[10] They are suitable for non-normally distributed data.[11][12][13]
| Test Type | Parametric | Non-parametric Equivalent | When to Use |
| Two Independent Groups | Independent t-test | Mann-Whitney U test | Comparing a single treatment group to a control. |
| Two Paired Groups | Paired t-test | Wilcoxon signed-rank test | Comparing measurements on the same subjects before and after treatment. |
| Three or More Independent Groups | One-way ANOVA | Kruskal-Wallis test | Comparing multiple treatment groups to a control or to each other. |
Workflow for Statistical Analysis of Cell Viability Data
Caption: Statistical workflow for comparing IC50 values.
-
Data Entry: In a statistical software package like GraphPad Prism, enter your dose-response data in an XY table, with X as the logarithm of the concentration and Y as the response.
-
Non-linear Regression:
-
Click "Analyze" and choose "Nonlinear regression (curve fit)".
-
Select the appropriate dose-response model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)").
-
-
Comparing Models:
-
Go to the "Compare" tab in the analysis dialog.
-
Choose to compare two models.
-
For the first model, select the option where each dataset has its own set of parameters.
-
For the second model, constrain the logIC50 to be shared across all datasets.
-
The software will perform an F-test to determine if the simpler model (shared IC50) is significantly worse than the more complex model (separate IC50s).
-
-
Interpretation: A significant p-value from the F-test indicates that the IC50 values are statistically different.
Enzyme Inhibition Assays
Indole derivatives are frequently investigated as enzyme inhibitors (e.g., of COX, MAO, or cholinesterases). [14]Statistical analysis is crucial for determining the mode of inhibition and the inhibitor constant (Ki).
-
Lineweaver-Burk Plots (Linear Regression): Historically, double-reciprocal plots like the Lineweaver-Burk plot were used to linearize enzyme kinetics data. However, this method can distort the error structure of the data and is less accurate than non-linear regression.
-
Non-linear Regression: The preferred method is to directly fit the velocity vs. substrate concentration data to the Michaelis-Menten equation (or more complex models for allosteric enzymes or different inhibition types) using non-linear regression. [15]This provides more accurate estimates of Vmax and Km.
-
Data Collection: Measure the initial reaction velocity at various substrate concentrations in the absence and presence of several fixed concentrations of the indole inhibitor.
-
Data Entry (GraphPad Prism):
-
Create an XY data table.
-
Enter substrate concentrations in the X column.
-
Enter velocity data for the uninhibited reaction and for each inhibitor concentration in separate Y columns.
-
-
Analysis:
-
Click "Analyze" and select "Nonlinear regression".
-
Choose the appropriate enzyme kinetics model for the suspected type of inhibition (e.g., "Competitive inhibition").
-
The software will fit the global model to all datasets simultaneously and provide the best-fit values for Vmax, Km, and Ki, along with their standard errors and confidence intervals.
-
Receptor Binding Assays
Determining the affinity (Kd) of an indole derivative for its target receptor and the inhibition constant (Ki) of a competing ligand are central to pharmacological characterization. [16][17][18][19]
-
Saturation Binding: To determine the Kd and Bmax (maximum number of binding sites), increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation. The specific binding data are then fit to a one-site binding hyperbola using non-linear regression.
-
Competition Binding: To determine the Ki of an unlabeled indole derivative, a fixed concentration of a radiolabeled ligand is competed with increasing concentrations of the indole derivative. The resulting data are fit to a one-site competition model to determine the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation : [16][19] Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Data Preparation: Plot the specific binding against the log of the competitor (indole derivative) concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) to obtain the logIC50.
-
Calculate IC50: Convert the logIC50 to IC50.
-
Calculate Ki: Use the Cheng-Prusoff equation with the experimentally determined IC50, the known concentration of the radioligand, and its previously determined Kd.
In Vivo Anti-inflammatory Assays
Evaluating the efficacy of indole derivatives in animal models of inflammation (e.g., carrageenan-induced paw edema) requires statistical comparison of treatment groups. [20][21][22]
-
Multiple t-tests: As with in vitro assays, performing multiple t-tests at each time point increases the risk of false positives.
-
Two-way ANOVA: Since data are collected over time, a two-way ANOVA is a more appropriate statistical test. It can assess the main effects of treatment and time, as well as the interaction between them. A significant interaction effect indicates that the effect of the treatment depends on the time point.
-
Data Entry: Organize data with time as the independent variable on the X-axis and paw volume (or change in volume) as the dependent variable on the Y-axis. Different treatment groups should be in separate columns.
-
Two-way ANOVA: In your statistical software, choose a two-way ANOVA. Specify "treatment" and "time" as the two factors.
-
Post-hoc Analysis: If the ANOVA shows a significant effect of treatment or a significant interaction, use a post-hoc test (e.g., Bonferroni, Sidak, or Dunnett's) to compare the treatment groups at each time point.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships between the chemical structure of indole derivatives and their biological activity. [23][24][25][26][27]Statistical validation is paramount to ensure the predictive power of these models.
-
Internal Validation: Uses the training set of molecules to assess the robustness of the model. Common methods include leave-one-out cross-validation (LOO-CV).
-
External Validation: Provides a more stringent test of the model's predictive ability by using it to predict the activity of a set of molecules (the test set) that were not used in model development. [23][25]
Validation Parameter Description Acceptable Value R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6 Q² (Cross-validated R²) A measure of the predictive ability of the model from internal validation. > 0.5 | R²pred (Predictive R²) | The R² for the external test set, indicating the predictive power for new compounds. | > 0.6 |
Conclusion: Elevating Research Through Statistical Excellence
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A Comparative Guide to the Bioactivity of Indole Structures for Researchers and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. Its presence in a vast array of natural products and synthetically derived compounds underscores its remarkable versatility and profound biological significance.[1] Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comparative analysis of the bioactivity of representative indole structures, offering in-depth technical insights and experimental data to inform research and development in this dynamic field.
The Enduring Appeal of the Indole Nucleus in Medicinal Chemistry
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, provides a unique structural framework that can engage in various non-covalent interactions with biological macromolecules. This inherent ability to mimic peptide structures and bind to enzymes makes it a highly sought-after pharmacophore in the design of novel therapeutics.[1] From the early discoveries of plant-derived indole alkaloids to the rational design of synthetic indole-based drugs, this scaffold continues to yield compounds with potent and selective biological activities.[5]
This guide will delve into three key areas of bioactivity for indole structures: anticancer, anti-inflammatory, and antimicrobial, presenting a comparative analysis of representative compounds, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Section 1: Anticancer Activity of Indole Derivatives
Indole and its derivatives have emerged as a significant class of anticancer agents, with several compounds clinically approved or in various stages of clinical trials.[3][6] Their mechanisms of action are diverse, often targeting key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction pathways.[7]
Comparative Analysis of Anticancer Potency
To illustrate the structure-activity relationships and comparative efficacy, we will examine three distinct indole-based compounds: the natural product Vincristine , the synthetic kinase inhibitor Sunitinib , and the tryptophan-derived metabolite Indole-3-carbinol .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Vincristine | Varies (e.g., Leukemia, Lymphoma) | nM range | Tubulin polymerization inhibitor, leading to mitotic arrest. | [7] |
| Sunitinib | Varies (e.g., Renal Cell Carcinoma, GIST) | nM to low µM range | Multi-targeted tyrosine kinase inhibitor (e.g., VEGFR, PDGFR). | [7] |
| Indole-3-carbinol | Varies (e.g., Breast, Prostate) | µM range | Modulates multiple signaling pathways, including estrogen metabolism and cell cycle regulators. | [1] |
Expert Insights: The stark differences in IC50 values highlight the diverse potency of indole derivatives. Vincristine, a complex indole alkaloid, exhibits its high potency through a very specific mechanism of disrupting microtubule dynamics, a critical process for cell division.[7] In contrast, Sunitinib's efficacy stems from its ability to simultaneously inhibit multiple signaling pathways crucial for tumor growth and angiogenesis.[7] Indole-3-carbinol, a simpler indole structure, demonstrates a broader but less potent activity, suggesting a more pleiotropic mechanism of action.
Key Signaling Pathway: The Role of Indoleamine 2,3-Dioxygenase (IDO) in Cancer Immunity
A fascinating and clinically relevant mechanism through which some indole compounds exert their anticancer effects is by modulating the tumor microenvironment. The enzyme Indoleamine 2,3-dioxygenase (IDO) plays a crucial role in tumor immune escape by depleting tryptophan and producing kynurenine, which suppresses T-cell activity.[8][9] Several indole-based compounds are being investigated as IDO inhibitors to restore anti-tumor immunity.[9][10]
Caption: Indole-based inhibitors of IDO1 block tryptophan catabolism, reducing kynurenine production and preventing T-cell suppression in the tumor microenvironment.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined by plotting a dose-response curve.
Section 2: Anti-inflammatory Activity of Indole Derivatives
Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and cancer. Indole derivatives have demonstrated significant anti-inflammatory properties, often by targeting enzymes and signaling pathways involved in the inflammatory cascade.[2][4]
Comparative Analysis of Anti-inflammatory Efficacy
Here, we compare the anti-inflammatory activity of the natural indole alkaloid Evodiamine , the synthetic indole derivative Indomethacin (a widely used NSAID), and a novel synthetic indole derivative.
| Compound | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition of Edema | Reference |
| Evodiamine | COX-2 Inhibition | Varies | Carrageenan-induced paw edema | Significant inhibition | [11] |
| Indomethacin | COX-1/COX-2 Inhibition | Low µM | Carrageenan-induced paw edema | High inhibition | [12] |
| Thiosemicarbazone Indole Derivative (LT81) | COX-2 Inhibition | 0.9 ± 0.01 (CC50) | Carrageenan-induced paw edema | 89% (after 6h) | [12] |
Expert Insights: Indomethacin, a non-selective COX inhibitor, is a potent anti-inflammatory agent but is associated with gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.[12] Evodiamine and the novel thiosemicarbazone indole derivative demonstrate the potential for developing more selective COX-2 inhibitors, which could offer a better safety profile.[11][12] The high in vivo efficacy of the thiosemicarbazone derivative highlights the promise of synthetic modifications to the indole scaffold to enhance anti-inflammatory activity.[12]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Caption: A typical workflow for evaluating the anti-inflammatory activity of indole compounds using the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Handling: Use healthy rodents (rats or mice) and allow them to acclimatize to the laboratory conditions.
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups (different doses of the indole compound).
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or via intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Section 3: Antimicrobial Activity of Indole Derivatives
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Indole derivatives have shown promising activity against a wide range of pathogenic bacteria and fungi.[13][14][15]
Comparative Analysis of Antimicrobial Potency
This section compares the antimicrobial activity of the natural indole derivative Indole-3-carbinol , a synthetic bis-indole , and a 5-iodoindole derivative against representative bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Indole-3-carbinol | Escherichia coli | Varies | Multiple targets, including membrane disruption. | [13] |
| Bis-indole | Staphylococcus aureus | Low µg/mL | DNA intercalation and inhibition of DNA replication. | [13] |
| 5-iodoindole | Acinetobacter baumannii | 64-1024 | Inhibition of biofilm formation and quorum sensing. | [13] |
Expert Insights: The diverse mechanisms of action of these indole derivatives highlight the potential for developing antimicrobials with novel targets, which is crucial for combating drug-resistant pathogens. The ability of 5-iodoindole to inhibit biofilm formation is particularly significant, as biofilms are a major contributor to persistent and recurrent infections.[13] The potent activity of bis-indoles against Gram-positive bacteria suggests that this structural motif is a promising starting point for the development of new antibiotics.
Logical Relationship: Structure-Activity Relationship (SAR) in Antimicrobial Indoles
The antimicrobial activity of indole derivatives is highly dependent on their substitution pattern. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Caption: The antimicrobial activity of indole derivatives is influenced by the position and nature of substituents on the indole ring.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the indole compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
This comparative guide underscores the immense potential of indole-based compounds in addressing critical unmet needs in oncology, inflammation, and infectious diseases. The versatility of the indole scaffold allows for a wide range of structural modifications, leading to compounds with diverse and potent biological activities. The experimental protocols detailed herein provide a foundation for the robust evaluation of novel indole derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to rationally design the next generation of indole-based therapeutics with improved efficacy and safety profiles.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
This document provides a detailed protocol for the safe and compliant disposal of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile. As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating a brominated indole ring and a nitrile functional group—necessitates a rigorous and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory professionals with the essential knowledge to handle and dispose of this chemical, ensuring personal safety and environmental protection.
The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance. The causality behind each recommendation is explained to foster a deeper understanding of the risks and the rationale for the prescribed safety measures.
Core Principles of Disposal: A Hazard-Based Rationale
The disposal strategy for this compound is dictated by its chemical properties. Two key features are of primary concern:
-
Halogenated Organic Compound: The presence of bromine classifies this molecule as a halogenated organic compound. Halogenated waste streams are managed separately from non-halogenated streams because their incineration requires specialized conditions to prevent the formation of toxic byproducts like dioxins and furans. Furthermore, the disposal of halogenated waste is often more costly[1].
-
Nitrile Functional Group (-C≡N): Organic nitriles, while generally less acutely toxic than inorganic cyanide salts, can potentially hydrolyze under certain conditions (e.g., strong acids or bases) to release hydrogen cyanide gas, which is extremely toxic[2]. Therefore, waste streams containing nitriles must be handled with caution and should not be mixed with incompatible substances[3].
Given these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[4].
Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn. The rationale is to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves[5][6]. | To prevent skin contact. Based on data for similar compounds, skin irritation is a potential hazard[7][8]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. Serious eye irritation is a risk associated with analogous chemicals[7][8]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust. Similar compounds may cause respiratory irritation[7][8]. |
Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and labeled correctly, facilitating safe transport and final disposal at an approved facility.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.
-
Designate a specific waste container: Use a dedicated container, clearly labeled as "HALOGENATED ORGANIC WASTE "[9][10][11].
-
Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, contaminated gloves, pipette tips), in this container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible container labeled "HALOGENATED ORGANIC SOLVENT WASTE ".
-
Avoid Incompatibilities: Never mix this waste with strong acids, bases, or oxidizing agents to prevent potential hazardous reactions, including the possible evolution of hydrogen cyanide gas[2][3].
Step 2: Waste Container Management
Proper container management is essential for safety within the laboratory.
-
Container Type: Use a chemically resistant container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are generally suitable[3][10].
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of its contents, including the chemical name: "Waste this compound"[1][9].
-
Keep Closed: The container must remain closed at all times, except when actively adding waste[1][9]. This prevents the release of vapors and protects against spills.
-
Storage Location: Store the waste container in a secondary containment bin in a well-ventilated area, away from heat sources and incompatible materials.
Step 3: Decontamination of Labware
All glassware and equipment that have come into contact with the compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste and must be collected in the designated "HALOGENATED ORGANIC SOLVENT WASTE " container.
-
Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.
Step 4: Final Disposal
The final disposal of the collected waste must be handled by trained professionals at a licensed facility.
-
Contact EH&S: Arrange for a pickup of the hazardous waste container through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.
-
Regulatory Compliance: The disposal process must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[12]. Generators are responsible for ensuring their waste is managed correctly from "cradle to grave"[4].
-
Approved Method: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration at a facility equipped with advanced flue gas scrubbing systems[13][14]. This process ensures the complete destruction of the organic molecule and captures hazardous byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
References
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- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Bromo-3-indolyl β-D-Galactopyranoside.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ChemicalBook. (n.d.). 54298-70-3(3-(5-bromo-1H-indol-3-yl)propan-1-amine) Product Description.
- U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Chemistry For Everyone. (2025). How Do You Dispose Of Nitric Acid Waste?.
- Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste.
- Syngenta Crop Protection Monthey SA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.
- BASF. (n.d.). Safety data sheet.
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- PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-1-indanone.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Wikipedia. (n.d.). Cyanide.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- National Center for Biotechnology Information. (n.d.). 5-Bromoindole. PubChem Compound Database.
- Sigma-Aldrich. (2014). Safety Data Sheet.
- Cheméo. (n.d.). Chemical Properties of 1-Pentene, 5-bromo- (CAS 1119-51-3).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Mol-Instincts. (2025). ethyl 3-(5-bromo-1H-indol-3-yl)-2-cyanoacrylate.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
